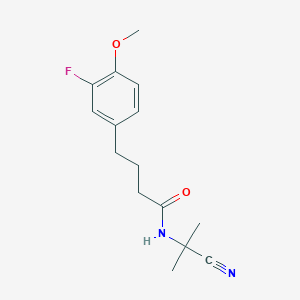
N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide is a compound that appears to be related to a class of chemicals designed for their potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds involves the combination of different pharmacophores and structural moieties to achieve desired biological activities. For instance, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide, a compound with antiulcer activity, was achieved by incorporating a piperidinomethyl group and a tetrazolylthio moiety . Similarly, the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide involved a reaction between amphetamine and flurbiprofen . These methods suggest that the synthesis of N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide would likely involve the careful selection of precursors and reaction conditions to incorporate the cyanopropan-2-yl and 3-fluoro-4-methoxyphenyl groups into the butanamide framework.
Molecular Structure Analysis
The molecular structure of a compound is crucial for its biological activity. The papers provided do not directly analyze the structure of N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide, but they do discuss the importance of structural features in related compounds. For example, the presence of a tetrazolylthio moiety was significant for the antisecretory activity of the compound discussed in paper . The hybrid molecule synthesized in paper was characterized using various spectroscopic techniques, which would also be applicable for analyzing the molecular structure of N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity and potential transformations of N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide. The compounds in the provided papers were synthesized through reactions that likely involve nucleophilic substitution and amide bond formation . These reactions are common in the synthesis of amide compounds and would be relevant for the synthesis of N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not discuss the specific properties of N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide, they do provide characterization data for related compounds. For instance, the hybrid molecule in paper was characterized using 1H, 13C NMR, UV, IR, HPLC, and mass spectral data. These techniques would be essential for determining the physical and chemical properties of N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide, such as solubility, stability, and reactivity.
科学的研究の応用
High-Performance Liquid Chromatographic Determination
Research involving the use of specific reagents for the high-performance liquid chromatography (HPLC) of biologically important thiols demonstrates the application of chemical compounds in analytical chemistry. The study by Gatti et al. (1990) explored the use of a methyl ester derivative for the HPLC of various thiols, highlighting how specific chemical compounds can serve as fluorogenic labeling agents for detecting biologically relevant molecules Gatti et al., 1990.
Synthesis and Characterization of Hybrid Molecules
Manolov et al. (2022) detailed the synthesis of a hybrid molecule by reacting amphetamine and flurbiprofen, showcasing the process of creating new compounds with potential therapeutic applications. This work underscores the importance of chemical synthesis and characterization in developing novel molecules Manolov et al., 2022.
Antimicrobial and Anticancer Activities
The study by Sirajuddin et al. (2015) on the synthesis, characterization, and biological evaluation of an amide-based carboxylic acid highlights the multifaceted applications of chemical compounds in biological contexts. This research illustrated the compound's antimicrobial, anticancer, and other biological activities, demonstrating the potential health and medical applications of synthesized chemicals Sirajuddin et al., 2015.
特性
IUPAC Name |
N-(2-cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2,10-17)18-14(19)6-4-5-11-7-8-13(20-3)12(16)9-11/h7-9H,4-6H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBFNIQYXAXZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CCCC1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2516325.png)
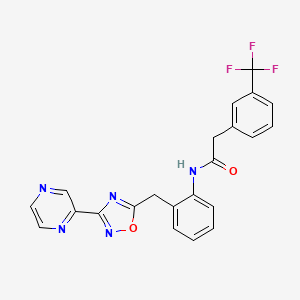

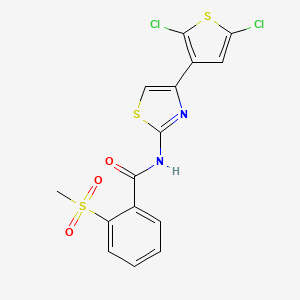
![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2516332.png)
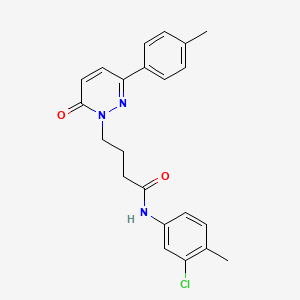
![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516335.png)
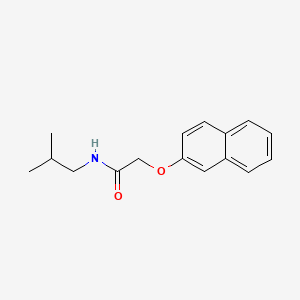
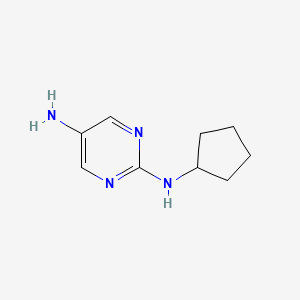
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)
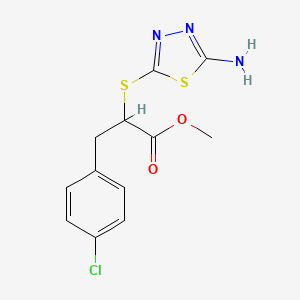
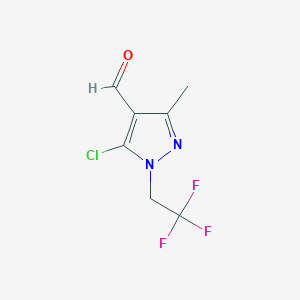
![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)
